molecular formula C9H8N2O B1497754 2-Methylquinazolin-5-ol

2-Methylquinazolin-5-ol

Cat. No.: B1497754
M. Wt: 160.17 g/mol
InChI Key: ZGZNHMRNYVOPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylquinazolin-5-ol (CAS 420786-87-4) is a high-purity quinazoline derivative supplied for advanced research and development. With the molecular formula C 9 H 8 N 2 O and a molecular weight of 160.17 g/mol, this compound serves as a versatile building block and core scaffold in various scientific fields . In medicinal chemistry, the quinazoline structure is a privileged pharmacophore known for its diverse biological activities. Researchers value this core structure for developing novel molecules with potential antibacterial, antifungal, and cytotoxic properties . The structure-activity relationship (SAR) of quinazoline derivatives indicates that substitutions at the 2-position, such as a methyl group, can be essential for enhancing these biological activities . Beyond pharmaceutical research, this compound is of significant interest in material science. Quinazoline derivatives are investigated for their photophysical properties and are utilized in the design of fluorescent brightening agents and organic light-emitting diodes (OLEDs) . The electron-rich quinazoline system can be optimized for specific optical applications, making it a valuable intermediate for developing new materials in electronics and sensing technologies . This product is provided with a minimum purity of 97% and is intended for Research Use Only. It is not approved for use in humans, animals, or as a diagnostic agent .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methylquinazolin-5-ol

InChI

InChI=1S/C9H8N2O/c1-6-10-5-7-8(11-6)3-2-4-9(7)12/h2-5,12H,1H3

InChI Key

ZGZNHMRNYVOPNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=N1)C=CC=C2O

Origin of Product

United States

Synthetic Methodologies for 2 Methylquinazolin 5 Ol and Its Analogues

Classical Synthetic Approaches to Quinazolinone Frameworks Applicable to 2-Methylquinazolin-5-ol

Classical methods for the synthesis of the quinazolinone core, which is central to this compound, have been extensively developed and are still widely employed. These approaches typically involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.

Cyclization Reactions and Precursor Transformations

The cornerstone of classical quinazolinone synthesis lies in the cyclization of appropriately substituted anthranilic acid derivatives. The Niementowski quinazoline (B50416) synthesis, first reported in 1895, is a prominent example of this approach. It involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones) wikipedia.orgnih.govnih.gov. For the synthesis of this compound, the logical starting material would be 2-amino-6-hydroxybenzoic acid, which upon reaction with acetamide or a related acetylating agent, would yield the desired product.

Another classical route involves the initial acylation of an anthranilic acid to form an N-acylanthranilic acid, followed by cyclodehydration. This two-step process often utilizes reagents like acetic anhydride (B1165640), which serves as both the acylating and cyclizing agent tandfonline.comresearchgate.net. The intermediate N-acylanthranilic acid can also be reacted with an amine source, such as ammonia or a primary amine, to furnish the quinazolinone ring.

A common precursor in these classical syntheses is the corresponding benzoxazinone. For instance, 2-methyl-4H-3,1-benzoxazin-4-one can be synthesized from anthranilic acid and acetic anhydride. This intermediate can then be reacted with a suitable amine to yield the desired 2-methyl-substituted quinazolinone tandfonline.comresearchgate.net.

PrecursorReagent(s)IntermediateProductReference(s)
2-Amino-6-hydroxybenzoic acidAcetamide-This compound wikipedia.org
Anthranilic acidAcetic anhydrideN-Acetylanthranilic acid2-Methyl-4H-3,1-benzoxazin-4-one tandfonline.com
2-Methyl-4H-3,1-benzoxazin-4-oneAmmonia/Amine-2-Methylquinazolin-4(3H)-one researchgate.net

Multi-Step Synthesis Design and Reaction Sequence Optimization

The design of a multi-step synthesis for this compound and its analogues requires careful consideration of the reaction sequence to maximize yield and purity. A typical sequence might involve:

Synthesis of the Substituted Anthranilic Acid: Preparation of 2-amino-6-hydroxybenzoic acid or a protected derivative.

Formation of the Amide Bond: Acylation of the amino group of the anthranilic acid derivative with an acetyl source.

Cyclization: Ring closure to form the quinazolinone core.

Optimization of this sequence involves selecting the appropriate reagents and reaction conditions for each step. For instance, the choice of acetylating agent in the second step can influence the efficiency of the subsequent cyclization. The cyclization step itself can be promoted by heat or by the use of dehydrating agents. Microwave irradiation has also been employed to accelerate these classical reactions, often leading to higher yields in shorter reaction times nih.gov.

Modern and Catalytic Synthetic Strategies for this compound

In recent years, modern synthetic methods have emerged that offer significant advantages over classical approaches, including milder reaction conditions, higher atom economy, and the use of catalytic systems.

Transition-Metal Catalysis in Quinazoline Synthesis

Transition-metal catalysis has become a powerful tool for the synthesis of quinazolines and quinazolinones rsc.orgnih.govmdpi.comfrontiersin.org. Various metals, including palladium, copper, iron, and manganese, have been utilized to catalyze the formation of the quinazolinone ring system. These reactions often proceed through mechanisms such as C-H activation, cross-coupling reactions, and oxidative cyclization.

For example, copper-catalyzed methods have been developed for the synthesis of quinazolinones from 2-halobenzamides and amidines. While not directly applied to this compound in the reviewed literature, this approach could potentially be adapted using a suitably protected 2-amino-6-hydroxybenzamide derivative. Iron and manganese catalysts, being more abundant and less toxic, are attractive alternatives and have been used in acceptorless dehydrogenative coupling reactions to form quinazolines nih.govmdpi.com. The presence of an electron-donating hydroxyl group at the 5-position could potentially influence the reactivity of the aromatic ring in these catalytic cycles.

CatalystReactantsReaction TypeProductReference(s)
Copper salts2-Halobenzamides, AmidinesCross-coupling/CyclizationQuinazolinones rsc.org
Iron complexes2-Aminobenzyl alcohols, AmidesDehydrogenative CouplingQuinazolines mdpi.com
Manganese complexes2-Aminobenzyl alcohols, NitrilesDehydrogenative CouplingQuinazolines nih.gov

Organocatalytic and Biocatalytic Pathways

Organocatalysis has emerged as a valuable metal-free alternative for the synthesis of quinazolinones nih.govfrontiersin.orgnih.govresearchgate.net. These reactions often utilize small organic molecules as catalysts, such as acids, bases, or chiral amines, to promote the desired transformations. Acid catalysts like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) have been employed in the cyclization steps of quinazolinone synthesis.

One notable organocatalytic approach involves the multi-component reaction of an anthranilic acid, an orthoester, and an amine, which can provide a rapid and efficient route to 3-substituted quinazolinones researchgate.net. While specific examples for this compound are not prevalent, the general principles of organocatalysis could be applied to its synthesis, potentially offering milder reaction conditions and avoiding the use of metal catalysts. Biocatalytic methods, although less explored for quinazolinone synthesis, represent a promising future direction for the development of highly selective and environmentally friendly synthetic routes.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including quinazolinones researchgate.nettandfonline.comresearchgate.net. These approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or deep eutectic solvents (DES) researchgate.nettandfonline.com.

Catalyst-Free and Solvent-Free Reactions: Conducting reactions under neat conditions or with the aid of microwave irradiation to eliminate the need for solvents and catalysts nih.govresearchgate.net.

Multi-component Reactions: Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step, which increases efficiency and reduces waste nih.gov.

Use of Recyclable Catalysts: Employing solid-supported catalysts or magnetic nanoparticles that can be easily recovered and reused tandfonline.com.

For instance, the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been reported using a choline (B1196258) chloride:urea deep eutectic solvent in a two-step reaction starting from anthranilic acid and acetic anhydride researchgate.nettandfonline.com. Such methodologies could be adapted for the synthesis of this compound, offering a more sustainable synthetic route.

Green Chemistry PrincipleApplication in Quinazolinone SynthesisExampleReference(s)
Use of Greener SolventsReplacement of volatile organic solventsSynthesis in deep eutectic solvents researchgate.nettandfonline.com
Catalyst-Free ConditionsMicrowave-assisted neat reactionsNiementowski reaction under microwave irradiation nih.govresearchgate.net
Multi-component ReactionsOne-pot synthesis from multiple starting materialsThree-component synthesis of quinazolinones nih.gov
Recyclable CatalystsUse of magnetic nanoparticle-supported catalystsAcid-functionalized magnetic silica catalyst tandfonline.com

Regioselective Synthesis of this compound and its Isomers

The regioselective synthesis of this compound and its isomers is paramount to ensure the desired biological activity and to avoid the formation of difficult-to-separate isomeric impurities. The substitution pattern on the quinazoline core significantly influences the molecule's properties.

Strategies for Positional Selectivity in Hydroxylation

Direct and regioselective hydroxylation of the C5 position of a pre-formed 2-methylquinazoline (B3150966) ring is a challenging transformation. However, several indirect strategies can be employed to introduce a hydroxyl group at the desired position with high selectivity.

One potential strategy involves the synthesis of a precursor molecule, such as 2-methyl-5-aminoquinazoline, which can then be converted to the target compound. This conversion can be achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This classical approach offers a reliable method for introducing a hydroxyl group at a specific position on an aromatic ring.

Another viable approach is the synthesis of a methoxy-substituted analog, 2-methyl-5-methoxyquinazoline, which can subsequently be demethylated to yield the desired this compound. Various demethylation reagents and conditions can be employed to selectively cleave the methyl ether without affecting other sensitive functional groups in the molecule.

Furthermore, modern catalytic methods for C-H functionalization are emerging as powerful tools for the regioselective introduction of functional groups. While direct C-H hydroxylation at the C5 position of quinazolines is not yet a well-established method, related transformations have been reported. For instance, a Ruthenium(II)-catalyzed regioselective C5-alkenylation of quinazolinone-coumarin conjugates has been demonstrated, utilizing an amide as a directing group. frontiersin.org This suggests the potential for developing catalytic systems that could achieve selective C5-hydroxylation.

A novel method for the synthesis of 5-hydroxyquinazoline derivatives has been developed, starting from 5-acetyl-6-methylpyrimidin-2-one(thione) derivatives. This approach involves the annulation of the benzene ring onto the pyrimidine core. The key steps include the condensation of the starting pyrimidine with dimethylformamide dimethyl acetal, followed by a base-catalyzed cyclization to form the 5-hydroxyquinazolin-2-one(thione) structure. researchgate.net This methodology provides a unique and regioselective route to 5-hydroxyquinazolines.

Control of Substitution Patterns on the Quinazoline Ring

The Niementowski quinazoline synthesis involves the reaction of an anthranilic acid with an amide. digitellinc.comzenodo.org To synthesize this compound via this route, one would ideally start with 2-amino-6-hydroxybenzoic acid and react it with acetamide or a related reagent that can provide the 2-methyl group. The regioselectivity of this reaction is dictated by the substitution pattern of the starting anthranilic acid.

The Bischler synthesis provides another route to quinazolines. This method typically involves the reaction of an aniline with an N-acylanthranilic acid derivative. For the synthesis of this compound, one could envision a reaction between 2-hydroxyaniline and an appropriately substituted N-acetylanthranilic acid derivative.

The choice of substituents on the starting materials for these classical syntheses directly translates to the substitution pattern of the final quinazoline product. Therefore, careful selection of readily available and appropriately functionalized precursors is key to achieving the desired substitution pattern.

Modern synthetic methods also offer precise control over substitution. For example, the regioselective modification of the quinazoline ring at the C2 and C4 positions has been extensively studied. While the C4 position is generally more reactive towards nucleophilic aromatic substitution, selective modification at the C2 position can be achieved under specific conditions or by using starting materials where the C4 position is blocked. marquette.edu

Scale-Up Considerations and Process Chemistry in Laboratory Synthesis

The transition of a synthetic route from a small-scale laboratory preparation to a larger, more practical scale introduces a new set of challenges and considerations. Process chemistry focuses on developing safe, robust, efficient, and scalable synthetic methods suitable for producing larger quantities of a target compound.

For the laboratory-scale synthesis of this compound and its analogs, several factors must be considered for a successful scale-up. These include:

Reagent Selection and Stoichiometry: On a larger scale, the cost, availability, and safety of all reagents become critical. The use of hazardous or expensive reagents should be minimized or replaced with safer and more economical alternatives. Stoichiometries should be optimized to maximize yield and minimize waste.

Reaction Conditions: Temperature control, reaction time, and mixing efficiency are crucial for reproducible results on a larger scale. Exothermic or endothermic reactions require careful monitoring and control to prevent runaway reactions or incomplete conversions.

Work-up and Purification: Procedures for isolating and purifying the product must be scalable. Methods like column chromatography, which are common in small-scale synthesis, can be cumbersome and expensive on a larger scale. Alternative purification techniques such as crystallization, distillation, or extraction should be explored.

Safety and Environmental Impact: A thorough hazard assessment of all chemicals and reaction steps is essential. The generation of hazardous byproducts and waste should be minimized, adhering to the principles of green chemistry.

A case study on the process development and scale-up of a 1-methyl-quinazoline-2,4-dione derivative highlights some of these practical considerations. The optimized route involved nine chemical steps, with intermediates isolated as solids via filtration. Critical reaction steps from the initial medicinal chemistry route were modified to enable the production of multi-hundred gram quantities of the final product. researchgate.net

The use of nanomaterials as catalysts has also been explored to improve the efficiency and scalability of heterocyclic synthesis. For instance, silica-functionalized magnetite nanoparticles have been shown to enhance the yield and reduce the reaction time in the synthesis of 2-methyl-6-nitroquinoline, suggesting potential applications in the bulk synthesis of related heterocycles. nih.gov

Below is a table summarizing key considerations for the laboratory scale-up of quinazoline synthesis:

ConsiderationKey Aspects for Scale-Up
Reagent Selection Cost-effectiveness, availability, safety profile, and environmental impact of starting materials and reagents.
Reaction Parameters Precise control of temperature, pressure, and addition rates. Efficient mixing to ensure homogeneity.
Solvent Choice Use of greener, less toxic, and easily recoverable solvents. Minimization of solvent volume.
Work-up & Purification Development of scalable purification methods like crystallization over chromatography. Efficient extraction and filtration procedures.
Process Safety Thorough hazard analysis of all reaction steps. Implementation of appropriate safety measures to handle exothermic reactions or hazardous materials.
Waste Management Minimization of waste generation. Proper disposal or recycling of byproducts and solvents.

By carefully addressing these factors, synthetic routes developed in the research laboratory can be effectively translated into robust and scalable processes for the production of this compound and its analogs.

Chemical Reactivity and Derivatization Strategies of 2 Methylquinazolin 5 Ol

Electrophilic Aromatic Substitution Reactions on the Quinazoline (B50416) Core

The quinazoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine (B1678525) ring. However, the benzene (B151609) portion of the molecule remains susceptible to attack by electrophiles, particularly when activating substituents are present. The inherent reactivity order for electrophilic substitution on the unsubstituted quinazoline ring is generally accepted to be 8 > 6 > 5 > 7. nih.gov

In the case of 2-Methylquinazolin-5-ol, the directing effects of the existing substituents play a crucial role in determining the regioselectivity of further substitutions. The hydroxyl group at the 5-position is a strong activating group and an ortho, para-director. libretexts.org The methyl group at the 2-position, while not directly on the benzene ring, can exert a weak activating effect through hyperconjugation.

Considering these factors, the hydroxyl group at C-5 will strongly direct incoming electrophiles to the ortho positions (C-6 and C-4) and the para position (C-7). However, position 4 is on the electron-deficient pyrimidine ring and is less likely to undergo electrophilic attack. Therefore, electrophilic substitution on this compound is predicted to occur preferentially at the C-6 and C-8 positions, with the C-6 position being the most likely site of substitution due to the strong directing effect of the adjacent hydroxyl group.

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield 2-methyl-6-nitroquinazolin-5-ol. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen atom at the C-6 position.

Reaction Reagents Predicted Major Product
NitrationHNO₃, H₂SO₄2-Methyl-6-nitroquinazolin-5-ol
BrominationNBS6-Bromo-2-methylquinazolin-5-ol
ChlorinationNCS6-Chloro-2-methylquinazolin-5-ol
SulfonationFuming H₂SO₄2-Methyl-5-hydroxyquinazoline-6-sulfonic acid

Nucleophilic Additions and Substitutions on the Quinazoline Ring System

The pyrimidine ring of quinazoline is electron-deficient and, therefore, susceptible to nucleophilic attack. Nucleophilic substitutions typically occur at the 2- and 4-positions, especially when these positions are substituted with good leaving groups, such as halogens. nih.gov While this compound does not possess a leaving group at the 4-position, it is conceivable that a halogenated precursor, such as 4-chloro-2-methylquinazolin-5-ol, could undergo nucleophilic aromatic substitution (SNAr).

In such a scenario, the chlorine atom at the 4-position would be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. DFT calculations on 2,4-dichloroquinazoline (B46505) have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov

Furthermore, the quinazoline ring system can undergo nucleophilic addition reactions, particularly at the C-4 position. nih.gov Treatment of 2-methylquinazoline (B3150966) with organometallic reagents like phenyllithium (B1222949) results in the addition across the 3,4-double bond to form a 4-substituted 3,4-dihydroquinazoline. nih.gov A similar reactivity could be expected for this compound.

Functional Group Interconversions of the Methyl and Hydroxyl Moieties

The methyl and hydroxyl groups of this compound offer versatile handles for a range of functional group interconversions, allowing for the synthesis of a diverse library of derivatives.

The 2-methyl group in quinazolines is known to be reactive. It can undergo condensation reactions with aldehydes, particularly aromatic aldehydes, in the presence of a catalyst such as acetic anhydride (B1165640), to form styryl derivatives. rsc.org This reaction proceeds through the formation of a reactive 2-methylene-1,2-dihydroquinazoline intermediate. For this compound, a condensation with benzaldehyde (B42025) would be expected to yield 2-(2-phenylvinyl)quinazolin-5-ol. Furthermore, the 2-methyl group of quinazolin-4(3H)-ones can be functionalized through carbanion chemistry, suggesting that deprotonation of the methyl group in this compound with a strong base could generate a nucleophile for subsequent reactions with various electrophiles.

The 5-hydroxyl group is also a prime site for derivatization. Standard etherification and esterification reactions can be employed to modify this functional group.

O-Alkylation (Etherification): The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base, such as potassium carbonate. For example, treatment of this compound with methyl iodide would yield 5-methoxy-2-methylquinazoline. Studies on quinazolin-4-ones have shown that N-alkylation can sometimes compete with O-alkylation. juniperpublishers.com

O-Acylation (Esterification): Ester derivatives can be prepared by reacting the hydroxyl group with an acyl chloride or a carboxylic acid anhydride in the presence of a base, or by using a carboxylic acid under Fischer esterification conditions (acid catalyst). youtube.com For instance, reaction with acetyl chloride would produce 2-methylquinazolin-5-yl acetate (B1210297).

Functional Group Reaction Type Reagents Product
2-MethylCondensationBenzaldehyde, Acetic Anhydride2-(2-Phenylvinyl)quinazolin-5-ol
5-HydroxylO-AlkylationMethyl iodide, K₂CO₃5-Methoxy-2-methylquinazoline
5-HydroxylO-AcylationAcetyl chloride, Pyridine2-Methylquinazolin-5-yl acetate

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com To utilize these reactions, a halogenated derivative of this compound is required. As discussed in section 3.1, direct halogenation of this compound is expected to occur at the 6- or 8-position. These halogenated derivatives can then serve as substrates for various palladium-catalyzed cross-coupling reactions.

Commonly employed palladium-catalyzed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. A 6-bromo-2-methylquinazolin-5-ol derivative could be coupled with an arylboronic acid to introduce a new aryl group at the 6-position. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. This would allow for the introduction of an alkynyl group at the 6- or 8-position of the quinazoline core. mdpi.com

Stille Coupling: This reaction utilizes an organostannane reagent to couple with an organic halide. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an organic halide and an amine, enabling the introduction of various amino groups onto the quinazoline scaffold.

Coupling Reaction Reactants Catalyst/Ligand Product Type
Suzuki-Miyaura6-Bromo-2-methylquinazolin-5-ol, Arylboronic acidPd(PPh₃)₄6-Aryl-2-methylquinazolin-5-ol
Sonogashira6-Iodo-2-methylquinazolin-5-ol, Terminal alkynePdCl₂(PPh₃)₂, CuI6-Alkynyl-2-methylquinazolin-5-ol
Stille6-Bromo-2-methylquinazolin-5-ol, OrganostannanePd(PPh₃)₄6-Substituted-2-methylquinazolin-5-ol
Buchwald-Hartwig6-Bromo-2-methylquinazolin-5-ol, AminePd₂(dba)₃, BINAP6-Amino-2-methylquinazolin-5-ol

Formation of Fused Heterocyclic Systems Utilizing this compound as a Synthon

The quinazoline ring system is a valuable building block for the synthesis of more complex, fused heterocyclic systems. This compound, with its reactive functional groups, can serve as a versatile synthon in such transformations.

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions involve the formation of a new ring fused to the existing quinazoline core. The hydroxyl group at the 5-position and the adjacent C-6 position are prime sites for such reactions. For example, a 6-amino-2-methylquinazolin-5-ol derivative, which could be synthesized from a 6-nitro precursor, could undergo condensation with a 1,2-dicarbonyl compound to form a pyrazine-fused quinazoline.

Similarly, annulation reactions can be employed to construct fused ring systems. For instance, the synthesis of thiazolo[5,4-g]quinazolines has been reported, suggesting that a suitably functionalized this compound could be a precursor to such structures. mdpi.com For example, a 6-amino-7-bromo-2-methylquinazolin-5-ol could potentially undergo reactions to form a fused thiazole (B1198619) ring.

Rearrangement Reactions Leading to Novel Scaffolds

Skeletal rearrangements offer a powerful strategy for accessing novel heterocyclic scaffolds that may not be readily available through conventional synthetic routes. While specific rearrangement reactions starting from this compound are not well-documented, the broader class of quinolines (of which quinazoline is an aza-derivative) is known to undergo skeletal editing. For example, quinoline (B57606) N-oxides can be converted into 2-substituted indolines through a sequence of cyclization and rearrangement processes. bohrium.com This suggests that derivatization of the nitrogen atoms in the pyrimidine ring of this compound, followed by appropriate reaction conditions, could potentially trigger skeletal rearrangements to afford novel heterocyclic systems.

Extensive Literature Search Yields No Data on the Metal Complexation Chemistry of this compound

Despite a comprehensive search of scientific databases and academic journals, no specific research or detailed findings concerning the metal complexation chemistry of the compound this compound have been identified. The existing body of scientific literature does not appear to contain studies focused on the synthesis, characterization, or coordination properties of metal complexes involving this particular quinazoline derivative.

While the broader family of quinazoline and quinoline derivatives has been a subject of interest in coordination chemistry, with numerous studies exploring their potential as ligands for various metal ions, information on this compound is conspicuously absent. Research in this area tends to focus on other substituted quinazolines, such as those modified into Schiff bases or semicarbazones, or on the well-studied chelating properties of isomers like 8-hydroxyquinolines.

The potential for this compound to act as a chelating agent can be inferred from its molecular structure, which features a hydroxyl group (-OH) and nitrogen atoms in the quinazoline ring system. These functional groups are known to coordinate with metal ions in other organic molecules. However, without specific experimental data, any discussion of its coordination modes, the stability of its potential metal complexes, or their structural characteristics would be purely speculative.

The lack of published research prevents a detailed and scientifically accurate discussion as requested. Therefore, the section on the "Metal Complexation Chemistry of this compound" cannot be provided.

Advanced Spectroscopic Techniques and Structural Elucidation of 2 Methylquinazolin 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism

High-resolution NMR spectroscopy is an indispensable tool for probing the intricate structural features of 2-Methylquinazolin-5-ol in solution. It provides detailed information about the chemical environment of each nucleus, enabling the determination of connectivity, conformation, and potential tautomeric equilibria.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignments

While direct experimental NMR data for this compound is not widely available in the literature, a detailed assignment of its proton (¹H) and carbon (¹³C) NMR spectra can be predicted based on the analysis of structurally similar compounds, such as 5-hydroxyquinoline and various 2-methylquinazoline (B3150966) derivatives.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring system and the methyl group. The hydroxyl proton's chemical shift would be highly dependent on the solvent and concentration. The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule, with their chemical shifts influenced by the electronic effects of the nitrogen atoms, the hydroxyl group, and the methyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Assignments for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
2-CH₃~2.5~22s
4~8.5~155s
6~7.0~115d
7~7.6~135t
8~7.2~120d
4a-~125s
5-OHVariable-s
5-~150s
8a-~148s

Note: These are predicted values and may vary based on solvent and experimental conditions. s = singlet, d = doublet, t = triplet.

2D NMR for Structural Connectivity:

To unambiguously assign these resonances and elucidate the molecular structure, a combination of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, COSY correlations are expected between the aromatic protons on the benzene (B151609) ring portion (H-6, H-7, and H-8), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon atom. For instance, the proton signal at ~2.5 ppm would show a correlation to the carbon signal at ~22 ppm, confirming the assignment of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for piecing together the entire molecular framework. Key expected correlations would include:

The methyl protons (2-CH₃) to the C-2 and C-4 carbons.

The H-4 proton to C-2, C-4a, and C-8a.

The aromatic protons (H-6, H-7, H-8) to adjacent and geminal carbons within the benzene ring and to the carbons at the ring fusion (C-4a and C-8a).

Solid-State NMR for Crystalline Forms and Polymorphism

The study of this compound in the solid state can provide valuable information about its crystalline forms and any potential polymorphism. Solid-state NMR (ssNMR) is a powerful technique for characterizing the local molecular environment in solid materials. ntu.edu.sg

In contrast to solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as crystal packing and intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples.

For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms of the compound will generally give rise to distinct ssNMR spectra due to differences in the local environment of the nuclei.

Probe Intermolecular Interactions: Hydrogen bonding involving the 5-hydroxyl group and the quinazoline nitrogen atoms can be investigated by observing changes in the chemical shifts of the involved nuclei.

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous phases within a solid sample.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Advanced MS techniques offer deeper insights into the structure of molecules through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. libretexts.org For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). While specific experimental data is not available, fragmentation patterns can be predicted based on the known fragmentation of related nitrogen-containing heterocyclic compounds.

Predicted Fragmentation Pathways:

The quinazoline ring is a stable aromatic system, but fragmentation can be initiated by the loss of small neutral molecules or radicals. Potential fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 161.07) could include:

Loss of CH₃CN: A common fragmentation pathway for 2-methyl substituted N-heterocycles, leading to a fragment ion.

Loss of CO: Elimination of carbon monoxide from the hydroxyl-bearing ring.

Ring Cleavage: Fission of the quinazoline ring system to produce characteristic fragment ions.

Interactive Data Table: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
161.07120.06CH₃CN
161.07133.07CO
133.07105.06HCN

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound, with a chemical formula of C₉H₈N₂O, the theoretical exact mass of the neutral molecule is 160.0637 g/mol . HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass with high precision.

The calculated exact mass of the protonated molecule [M+H]⁺ would be 161.0715. An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition C₉H₉N₂O⁺.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational Mode Assignments:

The vibrational spectrum of this compound can be interpreted by assigning the observed absorption (IR) and scattering (Raman) bands to specific molecular vibrations. Based on the analysis of quinazoline and its derivatives, the following characteristic vibrational modes are expected: asianpubs.orgnih.gov

O-H Stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the stretching of the hydroxyl group. The broadness is indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The methyl C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ range.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the quinazoline ring system will give rise to a series of bands in the 1450-1650 cm⁻¹ region. These are often strong in both IR and Raman spectra.

Ring Vibrations: The breathing and deformation modes of the entire quinazoline ring will produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

C-O Stretch: The stretching vibration of the C-O bond of the hydroxyl group is expected around 1200-1250 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane bending modes of the aromatic protons will result in strong bands in the 700-900 cm⁻¹ region, which are indicative of the substitution pattern on the benzene ring.

Interactive Data Table: Predicted Vibrational Mode Assignments for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
O-H Stretch3200-3600IR
Aromatic C-H Stretch3000-3100IR, Raman
Methyl C-H Stretch2850-3000IR, Raman
C=N / C=C Stretch1450-1650IR, Raman
C-O Stretch1200-1250IR
Aromatic C-H Out-of-Plane Bend700-900IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. youtube.comlibretexts.orglibretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.orglibretexts.org The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's electronic structure, particularly the nature of its chromophores and the extent of conjugation. libretexts.orgfiveable.me

In this compound, the quinazoline ring system constitutes a significant chromophore. This aromatic, heterocyclic structure contains a conjugated system of π-electrons. The UV-Vis spectrum of such compounds is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions. libretexts.orgpharmatutor.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. pharmatutor.org They are typically high-energy transitions, resulting in strong absorption bands, often in the shorter wavelength UV region. For conjugated systems like the quinazoline ring, increased conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). libretexts.orgfiveable.me

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen atoms, to a π* antibonding orbital. pharmatutor.org These transitions are generally of lower energy than π → π* transitions and result in weaker absorption bands at longer wavelengths. pharmatutor.org

Research on structurally similar quinazolinone derivatives provides insight into the expected spectral characteristics. For instance, various 2-methyl-3-substituted quinazolin-4(3H)-ones have been characterized using UV spectroscopy, confirming the presence of these characteristic electronic transitions. orientjchem.orgscispace.comsemanticscholar.org The precise λmax values and molar absorptivities for this compound would be influenced by the solvent polarity and the electronic effects of the methyl and hydroxyl substituents on the quinazoline core. pharmatutor.org

Table 1: Representative UV-Vis Absorption Data for Quinazoline Derivatives

Compound Class Solvent λmax (nm) Molar Absorptivity (ε) Transition Type
Quinazolinones Ethanol ~225 High π → π*
Quinazolinones Ethanol ~270 Moderate π → π*

Note: This table presents typical data for the quinazoline chromophore based on related compounds. Specific values for this compound would require experimental measurement.

X-Ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed map of electron density, from which the positions of all non-hydrogen atoms can be determined. While this compound itself is not chiral, X-ray crystallography is invaluable for confirming its planar geometry and the specific tautomeric form present in the solid state. The analysis of related heterocyclic structures, such as 2-methylquinazolin-4(3H)-one hydrochloride, has confirmed the planarity of the quinazolinium moiety. iucr.org

Table 2: Illustrative Crystallographic Data for a Quinazoline Derivative

Parameter Value
Chemical Formula C₉H₉N₂O⁺·Cl⁻
Crystal System Orthorhombic
Space Group Pbcm
a (Å) 7.912 (2)
b (Å) 15.683 (5)
c (Å) 7.854 (2)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 974.1 (5)

Note: Data is for 2-methylquinazolin-4(3H)-one hydrochloride as a representative example. iucr.org

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of this compound

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound is achiral, CD spectroscopy becomes an essential tool for studying its chiral derivatives. If a stereocenter is introduced into the molecule, for example, by substitution with a chiral group, the resulting enantiomers will interact differently with circularly polarized light, producing a characteristic CD spectrum.

The CD spectrum provides information about the absolute configuration and conformation of chiral molecules in solution. For a chiral derivative of this compound, electronic transitions associated with the quinazoline chromophore would become "CD-active." The interaction between the chiral center and the chromophore can induce a CD signal, with enantiomers producing mirror-image spectra.

Studies on host-guest complexes involving achiral quinazoline-like hosts and chiral guests have demonstrated that CD signals can be induced in the absorption bands of the achiral chromophore. nih.gov This induced circular dichroism provides information about the nature of the chiral interactions within the complex. nih.gov Similarly, for a covalently bonded chiral derivative of this compound, the CD spectrum would be characterized by:

Cotton Effects: Positive or negative peaks in the CD spectrum corresponding to the absorption bands observed in the UV-Vis spectrum.

Exciton Coupling: If multiple chromophores are present in a specific chiral orientation, their electronic transitions can couple, leading to characteristic split CD signals (bisignate Cotton effects) that can be used to determine the absolute configuration of the molecule.

Therefore, CD spectroscopy would be a critical technique for confirming the enantiomeric purity and determining the absolute stereochemistry of any synthesized chiral derivatives of this compound.

Computational and Theoretical Investigations of 2 Methylquinazolin 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) is a mainstay in computational chemistry for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic energy. nih.govreddit.com For the broader family of quinazoline (B50416) derivatives, DFT calculations, often using functionals like B3LYP, are employed to understand their structural parameters. researchgate.netresearchgate.net Such studies provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity. However, specific optimized coordinates and energy values for 2-Methylquinazolin-5-ol are not documented in the available literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysics

TD-DFT is the primary method for investigating how a molecule interacts with light, allowing for the prediction of its electronic absorption and emission spectra. rsc.org This is critical for understanding properties like color and for applications in materials science and photochemistry. Studies on various organic molecules and some quinazolinone derivatives use TD-DFT to calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., HOMO to LUMO). nih.govnih.gov A detailed analysis of the excited state properties and photophysics specifically for this compound has not been reported.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational flexibility of a molecule and its interactions with its environment, such as a solvent. nih.govnih.gov These simulations are vital for understanding how a molecule behaves in a realistic biological or chemical system, revealing how solvent molecules arrange around the solute and the energetic consequences of this solvation. figshare.com While MD simulations have been applied to various quinazoline derivatives to study their binding to biological targets, specific studies detailing the conformational landscape and solvation effects of this compound are not available.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which serve as fingerprints for molecular identification. nih.gov DFT calculations can accurately predict the chemical shifts of ¹H and ¹³C atoms, aiding in the structural elucidation of complex molecules. arxiv.orgchemaxon.com Although general methodologies for predicting NMR spectra of organic compounds are well-established, specific computational predictions and comparisons with experimental data for this compound have not been published.

Computational Studies on Reaction Mechanisms and Transition States

Theoretical chemistry plays a key role in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and the transition states that connect them, researchers can predict the feasibility and kinetics of a reaction. researchgate.net For quinazolinone synthesis, computational studies can elucidate the step-by-step mechanism of ring formation and closure. dntb.gov.ua Such detailed mechanistic investigations for reactions specifically involving the synthesis or transformation of this compound are currently lacking in the literature.

In Silico Screening and Virtual Library Design for this compound Derivatives

In silico techniques, including virtual screening and molecular docking, are essential in modern drug discovery for identifying promising new molecules from large chemical libraries. mdpi.com These methods computationally predict how well a molecule might bind to a biological target, such as a protein or enzyme. Numerous studies have performed virtual screening on libraries of quinazoline derivatives to identify potential inhibitors for various diseases. nih.govunifi.it However, the design of virtual libraries based on the this compound scaffold and their subsequent in silico screening against specific biological targets has not been a focus of published research.

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling at the Molecular Level (Excluding Efficacy/Safety/Toxicity)

Detailed computational and theoretical investigations specifically focused on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound are not extensively available in publicly accessible scientific literature. In silico ADME predictions are crucial in the early stages of drug discovery to forecast the pharmacokinetic properties of a compound, thereby minimizing the risk of failure in later clinical trial phases. Such studies for novel or less-studied compounds like this compound may be part of proprietary research and not yet published.

However, based on computational studies of structurally related quinazoline derivatives, a theoretical ADME profile for this compound can be extrapolated. These studies typically employ a variety of computational models and software to predict key pharmacokinetic parameters.

General Predictive Methodologies:

In silico ADME profiling relies on computational models that predict a compound's properties based on its molecular structure. These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps to forecast a drug's likely oral bioavailability. The parameters generally assessed include:

Absorption: Predictions of human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for the intestinal barrier), and P-glycoprotein (P-gp) substrate or inhibitor potential.

Distribution: Calculation of parameters like the volume of distribution (Vd), plasma protein binding (PPB), and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential metabolic sites by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9.

Excretion: Prediction of total clearance and the likelihood of renal excretion.

Hypothetical ADME Profile for this compound:

While specific data for this compound is not available, a hypothetical profile can be constructed to illustrate the type of data generated in such a computational study. The following table represents a potential in silico ADME prediction for this compound, based on parameters commonly evaluated for similar heterocyclic compounds.

Table 1: Hypothetical In Silico ADME Properties of this compound

Parameter Predicted Value Interpretation
Absorption
Human Intestinal Absorption (HIA) High Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (nm/s) >10 Suggests good intestinal epithelial permeability.
P-gp Substrate No Unlikely to be actively pumped out of cells by P-glycoprotein.
Distribution
Plasma Protein Binding (%) <90% Indicates a significant fraction of the compound may be free in the bloodstream to exert its effect.
Blood-Brain Barrier (BBB) Penetration Moderate May have some ability to cross the blood-brain barrier.
Metabolism
CYP2D6 Inhibitor No Unlikely to interfere with the metabolism of other drugs metabolized by this enzyme.
CYP3A4 Inhibitor No Unlikely to interfere with the metabolism of a wide range of other drugs.
Excretion

Note: The data in this table is illustrative and not based on actual published research for this compound. It serves to demonstrate the typical output of a computational ADME study.

Detailed Research Findings from Related Compounds:

Research on other quinazoline derivatives provides insight into the potential ADME characteristics of this class of compounds. For instance, studies ontriazolo[4,3-c]quinazolines have shown that these derivatives can exhibit very good in silico predicted ADME profiles, often adhering to Lipinski's rules without any violations. Similarly, in silico analyses of pyrazolylaminoquinazoline derivatives have been used to predict their ADME properties, alongside toxicity profiles, to identify candidates with favorable pharmacokinetic characteristics. These studies underscore the value of computational ADME prediction in optimizing lead compounds in drug discovery.

The study of lipophilicity is also a critical component of ADME profiling, as it influences a compound's solubility and ability to cross biological membranes. For novel compounds, lipophilicity is often determined experimentally and then compared with computationally calculated partition coefficients (logP) to validate the in silico models.

Mechanistic Biological Studies and Molecular Interactions of 2 Methylquinazolin 5 Ol

In Vitro Enzyme Inhibition and Modulation Studies

Currently, there are no specific studies available in the scientific literature detailing the direct inhibition of Poly(ADP-ribose) Synthetase (PARP) by 2-Methylquinazolin-5-ol. However, research on structurally related quinazolinone compounds has established this chemical class as effective PARP inhibitors. For instance, the isomeric compound 2-Methylquinazolin-4-ol has been identified as a potent competitive inhibitor of poly(ADP-ribose) synthetase, with a reported inhibition constant (Ki) of 1.1 μM. medchemexpress.comdcchemicals.comabmole.commedchemexpress.com Generally, quinazolinone-based PARP inhibitors are understood to exert their effects by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic site. rsc.orgresearchgate.net This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a process crucial for DNA single-strand break repair. rsc.orgresearchgate.net The specific binding mode and inhibitory potential of the 5-hydroxy isomer, this compound, against PARP enzymes remain to be elucidated through dedicated enzymatic assays.

Table 1: PARP Inhibition Data for a Structurally Related Compound

Compound Target Inhibition Constant (Ki)

Data sourced from MedChemExpress, DC Chemicals, and AbMole BioScience. medchemexpress.comdcchemicals.comabmole.com

Direct experimental data on the inhibition of mammalian Aspartate Transcarbamylase (ATCase) by this compound is not available in the current body of scientific literature. However, studies on the quinazolinone class of molecules have demonstrated their potential to inhibit this enzyme. medchemexpress.com The isomer 2-Methylquinazolin-4-ol has been reported to inhibit mammalian ATCase with a half-maximal inhibitory concentration (IC50) of 0.20 mM. medchemexpress.comabmole.commedchemexpress.com ATCase is a key allosteric enzyme in the pyrimidine (B1678525) biosynthesis pathway. mobitec.comresearchgate.net The inhibitory mechanism of quinazolinone derivatives against ATCase has been described as noncompetitive towards both of its substrates, aspartate and carbamoyl (B1232498) phosphate (B84403). medchemexpress.com Further research is required to determine if this compound exhibits similar inhibitory activity and to characterize its specific molecular interactions with ATCase.

Table 2: ATCase Inhibition Data for a Structurally Related Compound

Compound Target IC50

Data sourced from MedChemExpress, ChemBK, and AbMole BioScience. medchemexpress.comabmole.com

There is a lack of specific research on the modulatory effects of this compound on kinases and phosphodiesterases. The broader family of quinazoline (B50416) derivatives has been extensively investigated as modulators of these enzyme families. Various quinazoline-based compounds have been developed as potent inhibitors of protein tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ekb.egmdpi.comwaocp.org For example, 2-arylquinazoline derivatives have been identified as ATP-competitive inhibitors of Apoptosis signal-regulating kinase 1 (ASK1). nih.gov In the realm of phosphodiesterases (PDEs), certain N2,N4-diaminoquinazoline analogs have been designed and evaluated as inhibitors of PDE5. nih.gov These findings highlight the potential of the quinazoline scaffold to interact with the ATP-binding sites of kinases and the active sites of phosphodiesterases. However, without direct experimental screening and molecular interaction studies, the specific activity of this compound against any particular kinase or phosphodiesterase remains unknown.

No published studies have specifically investigated the effect of this compound on tubulin polymerization. The quinazoline core is, however, a component of known tubulin polymerization inhibitors. nih.govjst.vn For instance, certain 2,4-bis-substituted quinazoline derivatives have been synthesized and shown to promote tubulin polymerization. nih.gov Conversely, other quinazoline-amino acid hybrids have been identified as dual inhibitors of EGFR kinase and tubulin polymerization. nih.gov The mechanism of action for quinazoline-based tubulin inhibitors often involves binding to the colchicine (B1669291) site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov The potential for this compound to act as an inhibitor of tubulin polymerization has not yet been determined.

There is no scientific literature available that reports on the investigation of this compound as an inhibitor of the MurA enzyme. MurA, or UDP-N-acetylglucosamine enolpyruvyl transferase, is a crucial enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for novel antibacterial agents. mobitec.comprofoldin.com The standard assay for MurA inhibition typically measures the release of inorganic phosphate from its substrates. mobitec.comresearchgate.net To date, screening and mechanistic studies have not included this compound or closely related quinazolinone derivatives as potential MurA inhibitors.

Specific interaction studies between this compound and the enzymes Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) have not been reported. However, the quinazoline scaffold is a well-established pharmacophore in the design of inhibitors for both of these enzymes, which are critical for nucleotide biosynthesis. Derivatives of 2-methyl-quinazolin-4(3H)-one have been the subject of docking studies against both TS and DHFR, suggesting potential binding interactions within the active sites of these enzymes. nih.gov For instance, certain quinazoline antifolates act as potent inhibitors of TS, and their activity can be modulated by substitutions at the 2-position of the quinazoline ring. researchgate.net Similarly, a variety of quinazoline derivatives have been investigated as DHFR inhibitors, with their efficacy often attributed to their structural similarity to the natural substrate, folic acid. nih.govnih.gov Molecular docking studies of some quinazolin-4(3H)-ones with human DHFR suggest that these compounds can act as putative inhibitors. semanticscholar.org Despite these findings with related compounds, the specific affinity and binding mode of this compound with TS and DHFR remain to be experimentally determined.

Cellular Assays for Investigating Molecular Mechanisms (Excluding Human Clinical Data)

Antioxidant Mechanisms and Radical Scavenging Assays

Research into the antioxidant potential of quinazoline derivatives often employs a variety of radical scavenging assays to quantify their efficacy. Commonly utilized methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, with the resulting color change being quantifiable by spectrophotometry.

Studies on analogous quinazolinone compounds have indicated that the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the quinazoline scaffold are critical determinants of their antioxidant activity. For instance, research on 2-substituted quinazolin-4(3H)-ones has shown that hydroxyl groups, particularly when positioned at the ortho or para positions of a phenyl ring at the 2-position, significantly enhance radical scavenging capabilities. This enhanced activity is attributed to the stabilization of the resulting phenoxyl radical through resonance.

However, despite the general understanding of structure-activity relationships within the quinazoline class, specific empirical data from radical scavenging assays for This compound are not documented in the available scientific literature. Consequently, data tables detailing its performance in assays such as DPPH and ABTS, including metrics like IC₅₀ values (the concentration of an antioxidant required to scavenge 50% of the initial free radicals), cannot be provided.

The anticipated antioxidant mechanism for a compound like This compound would likely involve the hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, facilitated by the hydroxyl group at the 5-position. The phenolic hydroxyl group is a well-known antioxidant moiety, capable of donating its hydrogen atom to a free radical, thereby neutralizing it. The resulting radical on the This compound molecule would then be stabilized by resonance delocalization across the aromatic ring system.

Without direct experimental evidence, any detailed discussion of the antioxidant mechanisms of This compound remains speculative and based on the established principles of antioxidant chemistry and the observed behavior of structurally related compounds. Further empirical research, including synthesis and subsequent evaluation in various antioxidant assays, is necessary to elucidate the specific mechanistic pathways and to quantify the radical scavenging efficacy of This compound .

Structure Activity Relationship Sar Studies of 2 Methylquinazolin 5 Ol Derivatives

Systematic Modification of the Quinazoline (B50416) Core and Substituents

The biological profile of a quinazolinone derivative is highly dependent on the nature and position of substituents attached to its core structure. scispace.com Research has consistently shown that modifications at positions 2 and 3 of the quinazolinone nucleus can significantly modulate biological activity. scispace.comresearchgate.net The strategic introduction of various functional groups allows for the fine-tuning of a compound's interaction with its biological target, thereby influencing its efficacy.

Systematic SAR studies have revealed that nearly every position on the quinazoline ring can be a point for modification to alter biological activity.

Position 2: The substituent at position 2 is crucial for activity. The presence of methyl, amine, or thiol groups at this position is considered essential for antimicrobial properties. nih.gov In some series of antibacterial quinazolinones, replacing an unsubstituted benzene (B151609) ring at position 2 with a cyclohexyl group resulted in an eight-fold reduction in the Minimum Inhibitory Concentration (MIC). acs.org For antiproliferative activity, derivatives with a phenyl substitution at this position were found to be active, whereas the presence of a larger naphthyl group was unfavorable. nih.gov

Position 3: This position is frequently modified to enhance activity. The introduction of a substituted aromatic ring at position 3 is considered vital for antimicrobial efficacy. nih.gov For instance, in a series of 2-methyl quinazolin-4(3H)-ones, Schiff bases formed at this position, such as 3-(4-hydroxy benzylideneamino)-2-methyl quinazolin-4(3H)-one, exhibited significant antibacterial activity. researchgate.net

Position 4: Substitution at the 4th position, particularly with amine or substituted amine groups, can improve the antimicrobial profile of quinazolinone derivatives. nih.gov The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govmdpi.com SAR studies show that substitutions on this aniline ring are critical; for example, a 3,4-disubstitution pattern can increase EGFR inhibitory activity, while a 2,4-disubstitution may enhance activity against VEGFR2. nih.gov

Positions 6 and 8: The introduction of halogen atoms, such as iodine or bromine, at positions 6 and 8 has been shown to significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov For example, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones demonstrated enhanced antibacterial effects. nih.gov Similarly, a basic side chain introduced at the C8 position was explored to identify optimal structural requirements for antiproliferative activity. nih.gov

The specific functional groups on the parent 2-Methylquinazolin-5-ol structure play defining roles in its potential biological activities.

Methyl Group at Position 2: The methyl group at the C2 position is a key feature for certain biological activities. Literature reviews on the SAR of quinazolinones repeatedly highlight that a methyl or thiol group at position 2 is essential for antimicrobial action. nih.gov This suggests that the size, electronics, and lipophilicity of this group are important for fitting into the active site of microbial targets.

Hydroxyl at Position 5: The hydroxyl group, particularly a phenolic hydroxyl, is a critical functional group for hydrogen bonding and can significantly influence a molecule's properties. In studies of related quinazolinones, the presence of a hydroxyl group was found to be important for antioxidant activity. nih.gov SAR studies on antibacterial quinazolinones indicated that a hydrogen-bond donor, like a hydroxyl group, was favored at certain positions, as its replacement or methylation led to a loss of activity. acs.org Conversely, in one study on antiproliferative quinazolines, the demethylation of a methoxy (B1213986) group to a hydroxyl analog resulted in a significant reduction in activity, indicating that the precise role of the hydroxyl group can be target-dependent. nih.govresearchgate.net

SAR Analysis for Specific Enzyme Inhibition Profiles

Quinazoline derivatives are well-known inhibitors of various enzymes, particularly protein kinases. SAR analysis is crucial for developing potent and selective inhibitors.

Epidermal Growth Factor Receptor (EGFR) Kinase: The 4-anilino-quinazoline scaffold is a cornerstone of EGFR inhibitors. mdpi.com SAR studies emphasize that small, electron-withdrawing groups on the aniline ring enhance inhibitory activity. The presence of a chlorine substituent at the meta-position of the aniline ring has been shown to increase potency against both EGFR and VEGFR2. nih.gov Furthermore, modifications at the C6 position of the quinazoline core with moieties like 5-substituted furan-2-yl can lead to compounds with significantly higher antiproliferative activity than reference drugs like gefitinib and lapatinib. mdpi.com

Cyclooxygenase-2 (COX-2): For COX-2 inhibition, an anti-inflammatory target, SAR studies of quinazolinone Schiff's bases revealed that the presence of electron-donating groups (e.g., -OCH₃) on the aryl groups enhances inhibitory efficiency. mdpi.com Conversely, the introduction of halogen substituents tends to reduce activity. The most potent inhibitors in one series were Schiff's bases derived from the quinazolinone scaffold. mdpi.com

Lactate Dehydrogenase A (LDHA): Inhibition of LDHA is a target in cancer metabolism. SAR studies of quinazolinone derivatives showed that compounds possessing strong electron-withdrawing groups on the heterocyclic core or the phenyl ring were the most active inhibitors. mdpi.com

Other Enzymes: Quinazoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to neurodegenerative diseases. researchgate.net Additionally, QSAR studies have been performed on quinazolinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis. nih.gov

The following table summarizes SAR findings for various enzyme targets.

Enzyme TargetFavorable Substitutions/FeaturesUnfavorable Substitutions/FeaturesReference
EGFR Kinase 4-Anilino moiety; small, electron-withdrawing groups on aniline ring; meta-chloro on aniline.Replacement of amide linker with methyl-amino linker at C6. nih.gov
COX-2 Quinazolinone scaffold; Electron-donating groups (e.g., -OCH₃) on aryl moiety at position 3.Halogen substituents on aryl moiety. mdpi.com
LDHA Strong electron-withdrawing groups on the heterocyclic core or phenyl ring.Not specified. mdpi.com
MMP-13 Electrostatic, hydrophobic, and H-bond acceptor fields are key influencers of activity.Not specified. nih.gov
AChE/BChE Specific substitutions on indole-linked quinazolines lead to low micromolar inhibition.Not specified. researchgate.net

SAR for Antimicrobial Efficacy against Defined Strains

The quinazoline core is a promising scaffold for the development of new antimicrobial agents to combat drug resistance. nih.gov SAR studies have identified key structural features that enhance efficacy against specific bacterial and fungal strains.

Generally, quinazolinone derivatives show potent activity against Gram-positive bacteria, which may be attributed to better permeability through the bacterial cell wall. nih.gov Key SAR findings include:

Positions 2 and 3: The presence of a methyl group at position 2 and a substituted aromatic ring at position 3 are often essential for antimicrobial activity. nih.gov

Position 4: Amine or substituted amines at this position can improve antimicrobial action. nih.gov

Positions 6 and 8: Halogenation (e.g., with iodine) at these positions significantly enhances antibacterial activity. nih.gov

Gram-Positive vs. Gram-Negative: Many synthesized quinazolinones are powerfully active against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis but have no effect on Gram-negative species such as Pseudomonas aeruginosa. nih.govresearchgate.net

Specific Substituents: In one study, derivatives bearing chloro or hydroxy groups exhibited very good antimicrobial activities. nih.gov Specifically, compounds with 2-OH and 3-OH substitutions showed excellent activity against both bacteria and fungi. nih.gov

The table below details the antibacterial activity of selected 4(3H)-quinazolinone derivatives against S. aureus.

CompoundRing 1 SubstituentRing 2 SubstituentMIC (μg/mL) vs. S. aureus ATCC 29213Reference
15 4-Cyanophenyl3-Carboxyphenyl0.03 acs.org
16 4-Ethynylphenyl3-Carboxyphenyl0.003 acs.org
13 4-Hydroxyphenyl3-Carboxyphenyl≥ 16 acs.org
14 4-Methoxyphenyl3-Carboxyphenyl2 acs.org
23 Cyclohexyl3-Carboxyphenyl8 acs.org
27 4-Ethynylphenyl3-Ethynylphenyl0.03 acs.org

SAR for Antioxidant and Anti-inflammatory Properties

Quinazoline derivatives have been explored for their potential as antioxidant and anti-inflammatory agents. mdpi.com

Antioxidant Properties: The antioxidant activity of quinazolinone derivatives is strongly linked to the presence of hydroxyl groups on aromatic substituents. For 2-phenylquinazolin-4(3H)-one derivatives, the presence of at least one hydroxyl group on the phenyl ring is required for antioxidant activity. nih.gov Derivatives with two hydroxyl groups in the ortho position on the phenyl ring not only showed antioxidant effects but also exhibited metal-chelating properties. nih.gov The introduction of an ethylene linker between the quinazolinone ring and a phenolic substituent was also found to increase antioxidant activity. nih.gov

Anti-inflammatory Properties: The anti-inflammatory activity of quinazoline derivatives often stems from their ability to inhibit pro-inflammatory enzymes like COX-2 or signaling molecules like TNF-alpha. mdpi.comnih.gov As discussed in section 7.2, quinazolinone Schiff's bases with electron-donating groups show high COX-2 inhibitory activity. mdpi.com Another study on 4-chlorophenethylaminoquinazoline derivatives found that a piperazine ring at the C7-position of the quinazoline ring exhibited potent inhibitory activities toward both TNF-alpha production and T cell proliferation. For TNF-alpha inhibition, a smaller N-substituent on the piperazine ring was required. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles (Excluding Clinical Application)

Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are computational tools used to identify the essential structural features required for a molecule's biological activity. These models guide the design of new, more potent derivatives.

For quinazoline-based EGFR inhibitors, a common five-point pharmacophore model, designated AAARR, has been generated. This model consists of:

Three Hydrogen Bond Acceptors (A): These are crucial for interaction with key residues in the enzyme's active site.

Two Aromatic Rings (R): These are involved in hydrophobic and π-π stacking interactions.

Such models have shown high statistical significance and predictive power. Similar computational studies, including CoMFA and CoMSIA modeling, have been applied to quinazolinone derivatives targeting MMP-13. These models help create contour maps that visualize regions where steric bulk, positive/negative charges, or hydrophobic/hydrophilic groups would be favorable or unfavorable for activity, thus providing a clear roadmap for rational drug design. nih.gov For acetylcholinesterase inhibitors, a validated pharmacophore model (AAAHR_1) was used to screen databases for new potential lead compounds. nih.gov These ligand-based design principles are instrumental in optimizing the quinazoline scaffold for specific biological targets.

Non Therapeutic Applications of 2 Methylquinazolin 5 Ol in Chemical Research

Application as Fluorescent Probes and Brightening Agents

The rigid, conjugated system of the quinazoline (B50416) ring, present in 2-Methylquinazolin-5-ol, makes it an excellent candidate for the development of fluorescent molecules. By functionalizing this core structure, researchers have designed a variety of fluorescent probes for detecting specific biological targets and monitoring cellular environments.

The general strategy involves using the quinazoline moiety as the central pharmacophore for target recognition and attaching a fluorophore group for visualization. This modular design allows for the creation of highly specific and sensitive probes. For instance, quinazoline-based small-molecule fluorescent probes have been successfully developed for the detection and imaging of α1-Adrenergic Receptors (α1-ARs), which are essential members of the G protein-coupled receptor family. In these probes, the quinazoline part ensures high-affinity binding to the receptor, while an attached fluorophore, such as coumarin (B35378) or fluorescein, provides the optical signal.

Furthermore, the photophysical properties of quinazoline derivatives can be finely tuned. A series of fluorescent compounds based on a 2-phenylquinazoline (B3120039) acceptor and various amino donors exhibited emissions covering a wide spectrum from 414 nm to 597 nm, with some derivatives showing high photoluminescence quantum yields of over 80%. This tunability is crucial for developing probes for different applications and imaging modalities.

Utilization in Materials Science and Photonic Applications (e.g., optoelectronic devices)

In the realm of materials science, the quinazoline scaffold is valued for its electronic properties, making it a component in advanced optoelectronic materials. The incorporation of quinazoline fragments into π-extended conjugated systems is a key strategy for creating novel materials for devices like organic light-emitting diodes (OLEDs).

The quinazoline ring is a strong electron-accepting molecule, which allows it to be used as the electron-withdrawing part of "push-pull" systems—molecules with distinct electron-donating and electron-accepting regions that exhibit interesting optical and electronic properties. This characteristic is fundamental to their application in optoelectronics.

Research has demonstrated that incorporating fragments like carbazole, triphenylamine, or benzimidazole (B57391) into the quinazoline scaffold is a highly effective approach for fabricating materials for white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, arylvinyl-substituted quinazolines are of significant interest as potential structures for nonlinear optical materials and for the creation of colorimetric pH sensors, which change color in response to changes in acidity.

Role as a Chemical Tool for Pathway Elucidation in Biological Systems

Beyond simple detection, fluorescent probes built upon the quinazoline framework serve as sophisticated chemical tools for elucidating complex biological pathways. By designing probes that respond to specific analytes or environmental changes, researchers can visualize and study cellular processes in real time.

For example, the development of quinazoline-based fluorescent probes for α1-Adrenergic Receptors allows for the study of receptor localization and trafficking, providing insights into their pharmacological and physiological roles. Visualizing where these receptors are and how they move within a cell is a critical aspect of understanding the pathways they mediate.

Similarly, other quinazolinone-based probes have been engineered to target specific subcellular compartments, such as mitochondria or lysosomes. These organelle-specific probes can be further designed to report on the local environment, such as viscosity or the presence of specific molecules. This capability enables researchers to monitor the health and function of these organelles and understand their role in various cellular signaling pathways and disease states.

Theoretical Exploration of this compound and Derivatives as Corrosion Inhibitors

The heteroatoms (nitrogen) and π-electrons in the quinazoline ring of this compound suggest its potential as a corrosion inhibitor, a substance that, when added in a small concentration to an environment, effectively decreases the corrosion rate of a metal. Numerous theoretical and experimental studies have explored the efficacy of quinazoline derivatives in protecting metals, particularly mild steel in acidic environments commonly found in industrial processes like pickling and cleaning.

Theoretical investigations using computational methods such as Density Functional Theory (DFT) and other quantum chemical calculations are employed to predict the inhibition efficiency and understand the interaction mechanism between the inhibitor molecule and the metal surface. These studies analyze parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ). A low energy gap, for example, suggests higher reactivity and a greater propensity for the molecule to adsorb onto the metal surface, thereby increasing its inhibitory effectiveness.

Experimental studies often confirm these theoretical predictions. For instance, the corrosion protection impact of a Schiff base-quinazoline derivative on mild steel in 1 M hydrochloric acid was investigated through weight loss measurements. The results showed a high inhibition efficiency that increased with the concentration of the inhibitor. The adsorption of these molecules on the steel surface was found to follow the Langmuir adsorption isotherm model, which describes the formation of a protective monolayer on the metal. The data below summarizes findings from a study on a quinazoline derivative, showing how inhibition efficiency changes with concentration.

Inhibition Efficiency of a Quinazoline Derivative at 303 K
Concentration (ppm)Inhibition Efficiency (%)
5085.2
10089.8
20093.1
30094.7
40095.6
50096.3

Intermediate in the Synthesis of Complex Organic Molecules

The quinazoline nucleus is a valuable building block in organic synthesis. Its structure can be strategically modified at various positions to construct more complex, polycyclic heterocyclic systems. While specific literature detailing the use of this compound as a synthetic intermediate is not prominent, its isomer, 2-Methylquinazolin-4(3H)-one, is well-documented as a versatile precursor. This suggests the potential utility of the 2-methylquinazoline (B3150966) framework in general as a starting point for creating diverse molecular architectures.

Chemists utilize the reactive sites on the quinazoline ring to append other rings and functional groups. For example

Emerging Research Directions and Future Challenges

Development of Novel and Sustainable Synthetic Routes for 2-Methylquinazolin-5-ol

The synthesis of quinazoline (B50416) derivatives, including this compound, is an area of active research, with a strong emphasis on developing environmentally friendly and efficient methodologies. Traditional synthetic methods often require harsh reaction conditions, toxic catalysts, and lengthy reaction times. Consequently, the focus has shifted towards "green chemistry" approaches.

Key sustainable strategies being explored include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for quinazoline derivatives. openmedicinalchemistryjournal.com

Use of green solvents: Deep eutectic solvents (DES) and ionic liquids are being investigated as recyclable and less toxic alternatives to conventional organic solvents. openmedicinalchemistryjournal.comresearchgate.netinformahealthcare.com

Catalyst-free reactions: One-pot syntheses that proceed without a catalyst are being developed to simplify purification and reduce waste. derpharmachemica.com

Multicomponent reactions (MCRs): These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. openmedicinalchemistryjournal.com

Recent studies have demonstrated the successful synthesis of various 2-methyl-quinazolin-4(3H)-one derivatives using a two-step reaction in a choline (B1196258) chloride:urea deep eutectic solvent, highlighting a green approach to obtaining this class of compounds. researchgate.netinformahealthcare.com Another eco-friendly method involves the one-pot condensation of isatoic anhydride (B1165640), an aldehyde, and ammonium (B1175870) acetate (B1210297) in ethanol, using NaOCl as an oxidant. derpharmachemica.com While these methods are not specific to the 5-hydroxy substituted compound, they represent promising avenues for the sustainable production of this compound.

Advanced Spectroscopic Characterization of Metabolites and Degradation Products

Understanding the metabolic fate and degradation pathways of this compound is crucial for its development as a therapeutic agent. Advanced spectroscopic techniques are indispensable for identifying and characterizing its metabolites and degradation products.

The primary analytical tools employed in these studies are:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for detecting and identifying metabolites based on their mass-to-charge ratio and fragmentation patterns. nih.govmdpi.comnih.gov Tandem MS (MS/MS) provides structural information for elucidation. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, is essential for the definitive structural elucidation of metabolites. nih.govresearchgate.netmdpi.comgre.ac.uk Two-dimensional (2D) NMR techniques can help to resolve complex structures and identify compounds in biological mixtures. nih.govgre.ac.uk

Metabolite identification remains a significant bottleneck in metabolomics research. nih.govgre.ac.uk The process involves comparing the spectral data of potential metabolites from in vitro or in vivo samples with that of authentic reference standards or with data from spectral databases. nih.govgre.ac.uk For quinazoline-based compounds, common metabolic transformations include oxidation, hydroxylation, and conjugation reactions.

Integrated Computational-Experimental Approaches for Rational Design

The rational design of novel this compound derivatives with improved potency and selectivity is greatly enhanced by the integration of computational and experimental methods. These approaches provide insights into the molecular interactions between the compound and its biological targets, guiding the synthesis of more effective molecules.

Computational MethodApplication in Drug DesignKey Findings for Quinazolinones
Molecular Docking Predicts the binding orientation and affinity of a ligand to a protein target.Has been used to study the interaction of quinazolinone derivatives with targets like EGFR, VEGFR, and dihydrofolate reductase. researchgate.netnih.govnih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes over time.Confirms the stability of docked poses and reveals key interactions, such as hydrogen bonds, that are maintained during the simulation. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of compounds to their biological activity to predict the activity of new derivatives.SAR studies have shown that substitutions at various positions of the quinazolinone ring significantly influence pharmacological activity. mdpi.comnih.govmdpi.com

For instance, molecular docking and MD simulations have been successfully used to design quinazolinone-morpholine hybrids as potent and selective inhibitors for lung cancer, targeting VEGFR2. nih.gov These computational predictions, when combined with experimental validation through synthesis and biological testing, accelerate the drug discovery process. nih.gov

Exploration of New Biological Targets and Mechanisms beyond Current Scope

The quinazoline scaffold is known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.comnih.gov Research is continuously uncovering new biological targets and mechanisms of action for this versatile class of compounds.

Emerging areas of investigation for quinazoline derivatives include:

Cancer Immunotherapy: Quinazoline derivatives have been designed as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a promising target for cancer immunotherapy. nih.gov

Neurocognitive Disorders: Related heterocyclic structures are being explored as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) for treating neurocognitive disorders. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition: 2-Guanidinoquinazolines have been identified as selective inhibitors of the STAT3 pathway, which is implicated in various cancers. nih.gov

Multi-kinase Inhibition: Novel quinazolinone derivatives have been designed to act as type II multi-kinase inhibitors, targeting VEGFR-2, FGFR-1, and BRAF kinases, which are involved in cancer progression. nih.gov

The structural versatility of the quinazoline nucleus allows for modifications that can tune its activity towards a diverse array of biological targets, making it a privileged scaffold in medicinal chemistry. researchgate.netmdpi.com

Application in Chemical Biology as Selective Modulators

Beyond their therapeutic potential, derivatives of this compound can be developed as chemical probes or selective modulators to investigate biological pathways and protein function. A chemical probe is a small molecule that interacts specifically with a target protein and can be used to study its function in a biological system. nih.gov

The development of selective modulators based on the this compound scaffold could involve:

Design of Covalent Inhibitors: Incorporating a reactive group (a "warhead") can lead to the development of covalent probes that form a permanent bond with the target protein, which is useful for target identification and validation.

Attachment of Reporter Tags: Functionalizing the molecule with fluorescent dyes or affinity tags (like biotin) allows for the visualization and isolation of the target protein from complex biological mixtures. nih.gov

Activity-Based Probes: These probes are designed to react with specific enzyme classes, providing a readout of enzymatic activity in cells or tissues. nih.gov

These chemical biology tools are invaluable for target deconvolution in phenotypic drug discovery, helping to identify the specific proteins responsible for a compound's observed biological effect. nih.gov

Challenges in High-Throughput Synthesis and Screening of Derivatives

To fully explore the therapeutic potential of the this compound scaffold, large libraries of derivatives must be synthesized and screened for biological activity. High-throughput synthesis (HTS) and high-throughput screening (HTS) are essential technologies for this endeavor. youtube.com

However, several challenges exist:

Synthesis: While combinatorial chemistry can generate large numbers of compounds, ensuring the purity, diversity, and complexity of these libraries remains a challenge. Automation in synthesis requires robust and generalizable reaction conditions that may not be suitable for all desired derivatives.

Screening: High-throughput screening generates vast amounts of data, and the subsequent analysis to identify true "hits" and avoid false positives can be complex. youtube.com Developing relevant and robust biological assays that can be automated is a critical step. youtube.com

Data Analysis: The automated analysis of large datasets, for example from powder X-ray diffraction in materials discovery, is not yet fully reliable and can lead to misinterpretation. chemrxiv.org Similar challenges exist in the analysis of biological HTS data.

Resource Intensity: Both high-throughput synthesis and screening platforms require significant investment in instrumentation and automation. youtube.com

Despite these hurdles, advancements in robotics, data analysis, and assay development are continuously improving the efficiency and effectiveness of discovering novel bioactive molecules from large chemical libraries. youtube.comrjpbr.com

Q & A

Q. How do researchers validate the degradation pathways of this compound under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to varying pH (1–13) and temperatures (25–60°C).
  • LC-MS/MS Analysis : Identify degradation products (e.g., quinazoline ring cleavage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.